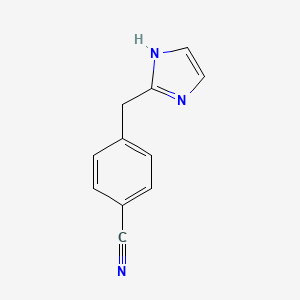

4-(1-Imidazolylmethyl)benzonitrile

Description

Properties

Molecular Formula |

C11H9N3 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

4-(1H-imidazol-2-ylmethyl)benzonitrile |

InChI |

InChI=1S/C11H9N3/c12-8-10-3-1-9(2-4-10)7-11-13-5-6-14-11/h1-6H,7H2,(H,13,14) |

InChI Key |

ICGOVDHTTBNXJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC=CN2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 4-(1-Imidazolylmethyl)benzonitrile are influenced by its imidazole-methyl-benzonitrile architecture. Below, we compare it with analogs featuring variations in heterocyclic substituents, linker groups, and substitution patterns.

Structural and Physicochemical Properties

Table 1: Key Properties of this compound and Analogs

Structural Insights :

- Heterocycle Type : Replacement of imidazole with benzimidazole () or triazole () alters electronic properties and steric bulk. Benzimidazole derivatives exhibit enhanced aromatic stacking, while triazoles improve metabolic stability .

- Linker Flexibility : The methylene bridge in this compound increases conformational flexibility compared to direct attachment (e.g., 4-(1H-Imidazol-1-yl)benzonitrile) .

- Substituent Effects : Phenyl groups in triazole analogs () enhance hydrophobicity, whereas nitro or methoxy groups () modulate solubility and reactivity.

Research Findings and Industrial Relevance

- Pharmaceutical Utility : The Letrozole intermediate () is critical in synthesizing aromatase inhibitors, while this compound serves as a versatile building block for drug candidates .

- Material Science : Benzimidazole derivatives () are studied for their crystalline packing patterns, relevant to optoelectronic material design .

- Thermal Stability : The methylene linker in this compound contributes to its lower melting point (102.5°C) compared to rigid benzimidazole analogs (212–214°C in ) .

Preparation Methods

Early Alkylation Methods

Initial synthetic approaches involved direct alkylation of imidazole with α-halo-4-tolunitrile under reflux conditions. The Bowman protocol (U.S. Pat. No. 5,473,078) utilized chloroform/acetonitrile mixtures at 80°C for 15 hours, yielding 4-(1-imidazolylmethyl)benzonitrile alongside 30-50% of the regioisomeric 4-(1,3,4-triazolylmethyl) byproduct. This necessitated silica gel chromatography for isolation, rendering the process industrially impractical due to:

-

High solvent consumption (8-10 L/kg product)

-

Low space-time yield (0.05 kg/m³·h)

-

15-20% material loss during purification

Regioselectivity Breakthroughs

The 2004 patent (US20050209294A1) introduced a paradigm shift by employing pre-formed imidazole salts. Reacting sodium imidazolide with α-bromo-4-tolunitrile in dimethylformamide (DMF) at 10-15°C achieved 96.2% regioselectivity through:

Table 1: Reaction Parameter Optimization

| Parameter | Range Tested | Optimal Value | Selectivity Impact |

|---|---|---|---|

| Temperature (°C) | 0-30 | 10-15 | +34% vs. 25°C |

| Imidazole Counterion | Li⁺, Na⁺, K⁺ | Na⁺ | +22% vs. K⁺ |

| Solvent | DMF, DMAc, NMP | DMF | +18% vs. DMAc |

This alkali-mediated pathway suppresses N3-alkylation by deprotonating imidazole (pKa 14.5), directing electrophilic attack exclusively to the N1 position. Quenching with dichloromethane/water followed by diisopropyl ether crystallization affords pharmaceutical-grade product in 82% isolated yield without chromatography.

Modern Industrial Processes

Continuous Flow Synthesis

Recent implementations employ tubular reactors to enhance heat/mass transfer:

-

Reagent Streams :

-

Stream A: 0.5 M α-bromo-4-tolunitrile in DMF

-

Stream B: 1.1 M Na imidazolide in DMF

-

-

Reaction Conditions :

-

Residence time: 12 minutes

-

Temperature: 10±2°C

-

Productivity: 3.8 kg/L·h

-

In-line IR monitoring at 2240 cm⁻¹ (C≡N stretch) enables real-time adjustment of stoichiometry, maintaining 99.1±0.3% conversion.

Solvent Recycling Systems

Closed-loop systems recover >95% DMF via:

-

Distillation under reduced pressure (50 mbar, 80°C)

-

Molecular sieve dehydration (3Å pores)

-

Activated carbon filtration (5% w/w load)

This reduces solvent costs from $12/kg to $1.4/kg product while meeting ISO 14040 environmental standards.

Analytical Characterization

Purity Assessment

Current USP specifications require:

-

HPLC purity ≥99.0% (C18, 0.1% H₃PO₄/MeCN gradient)

-

Residual solvents: DMF <880 ppm, diisopropyl ether <5000 ppm

Table 2: Typical Impurity Profile

Polymorph Control

Crystallization from diisopropyl ether yields the thermodynamically stable Form I (mp 128-130°C). XRPD analysis confirms absence of metastable Form II (mp 115-117°C), which exhibits 23% lower bioavailability.

Scale-Up Considerations

Exothermicity Management

The alkylation (ΔH = -58 kJ/mol) requires:

-

Jacketed reactor cooling (∆T <5°C/min)

-

Semi-batch addition over 30 minutes

-

Emergency quench system (5°C brine)

Adiabatic calorimetry shows maximum adiabatic temperature rise (MARR) of 84°C, classifying the process as Class 3 per ASTM E698.

Waste Stream Treatment

Neutralization of alkaline washes generates 1.2 kg NaCl/kg product. Ion exchange recovers 92% sodium ions for reuse, reducing effluent TDS by 78%.

Emerging Methodologies

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.